Product packaging for 5-(3-Aminophenyl)-3-cyanophenol(Cat. No.:CAS No. 1261900-78-0)

5-(3-Aminophenyl)-3-cyanophenol

Cat. No.: B596885
CAS No.: 1261900-78-0
M. Wt: 210.236
InChI Key: OVYAQDYNWUBATQ-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-3-cyanophenol (CAS 1261900-78-0) is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development of multifunctional agents for complex neurodegenerative diseases like Alzheimer's disease (AD) . Researchers are increasingly focused on a multi-target-directed ligand (MTDL) strategy to address the multifaceted pathology of AD, which involves factors such as β-amyloid (Aβ) deposits, tau protein aggregation, a decline in acetylcholine, and oxidative stress . The structure of this compound, featuring both aminophenyl and cyanophenol motifs, makes it a valuable building block or intermediate for synthesizing novel drug hybrids. Specifically, its framework can be incorporated into rivastigmine-based hybrids, which are designed to simultaneously inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), act as antioxidants by scavenging free radicals, and inhibit the self-induced aggregation of the Aβ1–42 peptide . The aminophenyl component can contribute to the compound's interaction with chiral targets, while the cyanophenol group is a known pharmacophore in chemical and pharmaceutical research . This balanced multifunctional profile renders derivatives of this compound promising candidates for further investigation as potential treatments for Alzheimer's disease . This product is intended for research purposes only in a laboratory setting. It is strictly for non-medical uses, including but not limited to industrial and scientific research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B596885 5-(3-Aminophenyl)-3-cyanophenol CAS No. 1261900-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminophenyl)-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYAQDYNWUBATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684619
Record name 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-78-0
Record name 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Patterns in Substituted Biphenyls

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the biphenyl (B1667301) rings dictate the position of incoming electrophiles. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609). lumenlearning.com They are also ortho, para-directors, channeling incoming electrophiles to the positions adjacent and opposite to them on the aromatic ring. organicchemistrytutor.compressbooks.pub This is due to their ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during the substitution. lumenlearning.comorganicchemistrytutor.com

Conversely, the cyano (-C≡N) group is a deactivating group, making the aromatic ring less reactive towards electrophiles. lumenlearning.com The nitrile group is an electron-withdrawing group, which destabilizes the carbocation intermediate. fiveable.me As a deactivating group, it is a meta-director. libretexts.org In the case of 5-(3-aminophenyl)-3-cyanophenol, the directing effects of the activating amino and hydroxyl groups would likely dominate, guiding electrophilic attack to the positions ortho and para to them. pearson.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-NH₂Strongly ActivatingOrtho, Para
-OHStrongly ActivatingOrtho, Para
-C≡NDeactivatingMeta
PhenylWeakly ActivatingOrtho, Para

Nucleophilic Aromatic Substitution Reactions of the Nitrile Group and its Derivatives

The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a possible reaction pathway. numberanalytics.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com

The nitrile group itself can undergo various nucleophilic reactions. libretexts.org It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. numberanalytics.comnumberanalytics.comnumberanalytics.comnumberanalytics.com The mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. numberanalytics.comnumberanalytics.com Selective hydration of aromatic nitriles to amides can be achieved using catalysts like sodium hydroxide. st-andrews.ac.uk

Aromatic nitriles can also react with other nucleophiles such as amines, alcohols, and thiols to form amidines, imidates, and thioimidates, respectively. numberanalytics.com

Oxidative and Reductive Transformations of Amino and Phenolic Functions

The amino and phenolic groups in this compound are susceptible to both oxidation and reduction. Aminophenols are interesting electrochemical materials as both the -NH2 and -OH groups can be oxidized. ua.es The electrochemical behavior is highly dependent on the relative positions of these groups. ua.es For instance, the oxidation of p-aminophenol can lead to the formation of quinoneimines, which can then undergo further reactions. rsc.org The oxidation of o-aminophenols can produce phenoxazine (B87303) units. ua.es In some cases, oxidation can lead to the formation of polymeric films. ua.es

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation. numberanalytics.comnih.govorganic-chemistry.orgacs.org The reduction of aromatic nitriles can also yield aldehydes under specific conditions. rsc.org The electrochemical reduction of cyanophenols has also been studied, with the initial step being the formation of a radical anion that can then undergo further reactions. ox.ac.ukrsc.orgrsc.orgbirmingham.ac.uk

Photochemical Behavior and Photoisomerization Pathways of Related Aminophenyl Systems

The photochemical behavior of aminophenyl systems can be complex and lead to various transformations. Irradiation of aminophenyl compounds can induce intramolecular charge separation. acs.org In some cases, this can be followed by structural deformations and interactions with the solvent. acs.org

A particularly relevant area of photochemistry is the generation of nitrilimines from tetrazole precursors. mdpi.comnih.gov Nitrilimines are highly reactive 1,3-dipolar species that are valuable intermediates in organic synthesis. mdpi.com They are typically generated in situ by the photolysis or pyrolysis of tetrazoles, which involves the extrusion of molecular nitrogen. mdpi.comnih.gov

For example, C-(3-aminophenyl)-nitrilimine has been generated by the UV irradiation of 5-(3-aminophenyl)-tetrazole in an argon matrix. mdpi.com This nitrilimine was found to exist as two bond-shift isomers, an allenic and a propargylic form. mdpi.com Further irradiation can lead to photoisomerization to a carbodiimide (B86325) via a 1H-diazirine intermediate. mdpi.com The photochemical pathways are often elucidated by comparing experimental IR spectra with theoretical calculations. mdpi.com

Table 2: Photochemical Intermediates from Tetrazole Precursors

PrecursorIrradiation Wavelength (nm)Intermediate(s)Final Product(s)
5-(3-aminophenyl)-tetrazole230C-(3-aminophenyl)-nitrilimine (allenic and propargylic isomers)-
C-(3-aminophenyl)-nitrilimine3303-aminophenyl-1H-diazirine3-aminophenyl-carbodiimide
5-(4-aminophenyl)-tetrazole230C-(4-aminophenyl)-nitrilimine-
C-(4-aminophenyl)-nitrilimine380, 3304-aminophenyl-1H-diazirine4-aminophenyl-carbodiimide

Cycloaddition and Cyclotrimerization Reactions Involving the Cyano Group

The cyano group in aromatic nitriles can participate in cycloaddition reactions, providing routes to various heterocyclic compounds. numberanalytics.com These reactions include [2+2], [3+2], and [4+2] cycloadditions. numberanalytics.com

One of the most significant cycloaddition reactions is the [3+2] cycloaddition with 1,3-dipoles like azides to form tetrazoles or with nitrile imines to form 1,2,4-triazoles. numberanalytics.comoup.com The reaction of aromatic nitriles with in situ generated 1-lithio-1,3-dienes can lead to the formation of substituted pyridines or pyrroles, depending on the reaction conditions and the substitution pattern of the diene. nih.govacs.org This reaction proceeds through an N-lithioketimine intermediate. nih.gov

While less common for simple aromatic nitriles, cyclotrimerization of the cyano group to form a 1,3,5-triazine (B166579) ring is a known reaction for certain types of nitriles, often requiring specific catalysts or high pressures.

Advanced Spectroscopic Characterization and Structural Analysis in Research Contexts

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the three-dimensional structure and dynamic behavior of molecules in solution. unimo.it For 5-(3-Aminophenyl)-3-cyanophenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be instrumental in the complete assignment of proton and carbon signals.

Furthermore, variable temperature NMR studies can be employed to investigate the dynamics of conformational exchange. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers to rotation around the biphenyl (B1667301) linkage and other single bonds within the molecule. For example, studies on other substituted biphenyls have successfully used this approach to quantify the rotational barriers.

In the absence of experimental data for the title compound, expected ¹H and ¹³C NMR chemical shifts can be predicted using computational methods. These calculations, often performed using Density Functional Theory (DFT), provide theoretical chemical shifts that can be compared with experimental data for structural verification. For substituted phenols and anilines, the chemical shifts are well-documented and provide a basis for predicting the spectrum of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-OH-~158
C2~7.0-7.2~115-120
C3-CN-~118
C4~7.3-7.5~130-135
C5-~140-145
C6~7.0-7.2~115-120
C1'-~148
C2'~6.8-7.0~114
C3'-NH₂-~147
C4'~7.1-7.3~130
C5'~6.7-6.9~117
C6'~6.8-7.0~118
OH~9.0-10.0-
NH₂~3.5-4.5-

Note: These are illustrative values based on known substituent effects on benzene (B151609) rings and may vary from experimental data.

Infrared and Raman Spectroscopic Investigations of Molecular Vibrations and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. youtube.comnih.gov These techniques are invaluable for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C≡N, and C-O functional groups. The O-H stretching vibration of the phenolic group would typically appear as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The N-H stretching vibrations of the primary amine group would be observed as two sharp bands in the 3300-3500 cm⁻¹ region. The C≡N stretching vibration of the cyano group gives rise to a sharp, intense peak around 2220-2260 cm⁻¹, a region that is often free from other absorptions, making it a distinctive marker.

Raman spectroscopy, which relies on changes in polarizability during a vibration, would also provide a unique fingerprint of the molecule. youtube.comyoutube.com The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. The C≡N stretch is also Raman active. By comparing the IR and Raman spectra, a more complete vibrational assignment can be made, as some modes may be strong in one technique and weak or absent in the other.

Matrix-isolation IR spectroscopy is a powerful technique for studying the intrinsic properties of molecules by trapping them in an inert gas matrix at low temperatures. This minimizes intermolecular interactions, allowing for the observation of sharp, well-resolved vibrational bands. This technique would be particularly useful for studying the conformational isomers of this compound and for investigating any potential intramolecular hydrogen bonding between the phenolic -OH and the cyano or amino groups.

Table 2: Characteristic IR and Raman Frequencies for this compound (Expected)

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Phenol (B47542) O-HStretching3200-3600 (broad)Weak
Amine N-HSymmetric & Asymmetric Stretching3300-3500 (two bands)Moderate
Cyano C≡NStretching2220-2260 (sharp, strong)Strong
Aromatic C-HStretching3000-3100Strong
Aromatic C=CRing Stretching1450-1600Strong
Phenol C-OStretching1200-1300Moderate
Amine C-NStretching1250-1350Moderate

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. uni-rostock.debioanalysis-zone.comnih.govnih.gov For this compound (C₁₃H₁₀N₂O), the exact mass of the molecular ion can be calculated and compared with the experimentally measured value to confirm its chemical formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to elucidate the fragmentation pathways of the molecule. By subjecting the molecular ion to collision-induced dissociation, a characteristic pattern of fragment ions is produced, which provides valuable structural information. For this compound, fragmentation is likely to occur at the weaker bonds, such as the cleavage of the cyano group, loss of CO from the phenol ring, or fragmentation of the biphenyl linkage. The fragmentation patterns of related aminophenols and cyanophenols can serve as a guide to interpreting the mass spectrum.

HRMS can also be used to trace mechanistic pathways in chemical reactions. By using isotopically labeled starting materials, it is possible to follow the incorporation and fate of specific atoms throughout a reaction sequence, providing detailed insights into the reaction mechanism.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₁₃H₁₁N₂O⁺211.0866
[M-H]⁻C₁₃H₉N₂O⁻209.0720
[M-CN]⁺C₁₂H₁₀NO⁺184.0757
[M-CO]⁺C₁₂H₁₀N₂⁺182.0890

Note: These are theoretical values. Experimental values may vary slightly.

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cambridge.orgnih.govacs.orgrsc.orgacs.org While a crystal structure for this compound itself may not be available, the analysis of related analogs provides crucial insights into the expected solid-state conformation, intermolecular interactions, and packing motifs.

For biphenyl derivatives, the dihedral angle between the two phenyl rings is a key structural parameter that is influenced by the nature and position of the substituents. In the solid state, this angle is also affected by crystal packing forces. X-ray structures of substituted biphenyls reveal a wide range of dihedral angles, from nearly planar to highly twisted.

The presence of hydrogen bond donors (-OH, -NH₂) and acceptors (-CN, -OH) in this compound suggests that hydrogen bonding will play a significant role in its crystal packing. Intermolecular hydrogen bonds can lead to the formation of extended networks, such as chains, sheets, or three-dimensional frameworks. The analysis of crystal structures of related aminophenols and cyanobiphenyls can help to predict the likely hydrogen bonding patterns. For instance, studies on other substituted biphenyls have shown the formation of dimeric structures and extended chains through hydrogen bonding. rsc.org

Investigation of Tautomerism and Isomerism in Solution and Solid States

Tautomerism, the interconversion of constitutional isomers, is a possibility for molecules containing certain functional groups. allen.inclockss.org For this compound, the most likely form of tautomerism would be the migration of the phenolic proton. However, the aromatic nature of the phenol ring strongly favors the enol form, and the keto tautomer is generally not significantly populated.

Isomerism, on the other hand, is a broader concept that includes constitutional isomers and stereoisomers. In the context of this compound, rotational isomerism (or conformational isomerism) around the C-C single bond connecting the two phenyl rings is a key consideration, as discussed in the NMR section. The barrier to rotation determines whether the different conformers can be isolated at room temperature. For most substituted biphenyls, the rotation is rapid, and the conformers are in dynamic equilibrium.

The presence of different functional groups also raises the possibility of constitutional isomers, where the substituents are arranged differently on the aromatic rings. The specific substitution pattern of this compound is crucial to its identity and properties. Spectroscopic techniques are essential for distinguishing between different isomers.

Theoretical and Computational Investigations of 5 3 Aminophenyl 3 Cyanophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. mdpi.com For a molecule such as 5-(3-Aminophenyl)-3-cyanophenol, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement of atoms—the equilibrium geometry. rsc.orgchemrxiv.org This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. pennylane.aiyoutube.com

The electronic structure, once the geometry is optimized, reveals the distribution of electron density. This is crucial for understanding the molecule's properties, such as its dipole moment and the partial charges on each atom, which indicate sites susceptible to electrostatic interactions.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Optimization

Method Type Examples Description
DFT Functionals B3LYP, PBE0, M06-2X Approximations to the exchange-correlation energy, balancing accuracy and computational cost. rsc.orgchemrxiv.org

| Basis Sets | 6-31G*, 6-311++G(d,p), cc-pVTZ | Sets of mathematical functions used to build molecular orbitals. Larger basis sets provide more accuracy. mdpi.comresearchgate.net |

Molecular Orbital Analysis and Frontier Orbital Theory for Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The most important orbitals for predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). taylorandfrancis.comwikipedia.orgnumberanalytics.com

HOMO : This orbital is the highest in energy that contains electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO indicates a better electron donor. youtube.com For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl ring, specifically the amino group.

LUMO : This is the lowest energy orbital that is empty of electrons. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons; a lower ELUMO suggests a better electron acceptor. youtube.com The LUMO is expected to have significant contributions from the cyanophenol ring, particularly the electron-withdrawing cyano group.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net FMO analysis can be used to predict how this compound would interact with other reagents in chemical reactions. numberanalytics.com

Table 2: Frontier Molecular Orbital (FMO) Theory Parameters

Parameter Significance Predicted Location/Nature in this compound
HOMO Energy (EHOMO) Electron-donating ability youtube.com Primarily on the aminophenyl moiety
LUMO Energy (ELUMO) Electron-accepting ability youtube.com Primarily on the cyanophenol moiety

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability researchgate.net | Influenced by both the amino (donating) and cyano/hydroxyl (withdrawing/donating) groups |

Reaction Pathway Modeling and Transition State Characterization of Transformation Pathways

Computational methods can model the potential energy surface of a chemical reaction, allowing for the characterization of reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states (TS). chemrxiv.orgpennylane.airesearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. youtube.com

For a molecule like this compound, this type of modeling could be applied to understand its synthesis or its transformation into other products. For instance, in a related study, the photochemical transformation of 5-(3-aminophenyl)-tetrazole to C-(3-aminophenyl)-nitrilimine was investigated using DFT calculations. mdpi.com The calculations helped identify the structures of intermediates and transition states along the photochemical reaction pathway, confirming that the nitrilimine could be generated via nitrogen extrusion. mdpi.com Similar methods could be used to model reactions involving the amino, cyano, or hydroxyl groups of this compound, such as its role in the synthesis of covalent organic frameworks (COFs) or other complex materials. rsc.org

Techniques like Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated TS structure correctly connects the reactant and product states. researchgate.net

Prediction of Spectroscopic Parameters for Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the identity and structure of a synthesized compound. chemrxiv.orgpennylane.ai

Infrared (IR) Spectroscopy : DFT calculations can predict vibrational frequencies corresponding to the stretching and bending of chemical bonds. mdpi.com For this compound, theoretical IR spectra would show characteristic peaks for the O-H stretch of the phenol (B47542), the N-H stretches of the amine, the C≡N stretch of the cyano group, and various C-C and C-H vibrations of the aromatic rings. Comparing the computed spectrum with an experimental one helps in assigning the observed bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus. These predicted shifts are invaluable for interpreting complex experimental NMR spectra, especially for molecules with many non-equivalent protons and carbons, like this compound. rsc.org

Table 3: Predicted Spectroscopic Features for this compound

Spectroscopy Type Key Functional Group Predicted Wavenumber/Chemical Shift Region
IR Phenolic O-H ~3200-3600 cm⁻¹ (broad)
IR Amino N-H ~3300-3500 cm⁻¹ (two sharp bands)
IR Cyano C≡N ~2220-2260 cm⁻¹ (sharp)
¹³C NMR Cyano Carbon ~115-120 ppm
¹³C NMR Phenolic C-OH ~155-160 ppm

| ¹³C NMR | Amino C-NH₂ | ~145-150 ppm |

Solvent Effects and Conformation Analysis through Computational Methods

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering higher accuracy at a greater computational cost.

Conformational analysis is particularly important for flexible molecules like this compound, which has rotational freedom around the C-C bond connecting the two phenyl rings. researchgate.net The relative orientation of the two rings (the dihedral angle) can affect the molecule's electronic properties and its ability to interact with other molecules. Computational methods can be used to calculate the energy profile for this rotation, identifying the most stable conformer(s) and the energy barriers between them. researchgate.net Studies on related biphenyl (B1667301) systems show that substituents and solvent interactions play a critical role in determining the preferred conformation and the height of the rotational barrier. researchgate.net For this compound, intramolecular hydrogen bonding between the functional groups could also influence the conformational landscape. researchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound
5-(3-aminophenyl)-tetrazole

Structure Property Relationship Spr Studies of 5 3 Aminophenyl 3 Cyanophenol and Its Analogs

Influence of Functional Group Position and Substitution Patterns on Electronic Properties

The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs) due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms, which can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the cyano (-CN) group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the triple bond, which withdraws electron density from the aromatic ring through both inductive and resonance effects. This withdrawal of electron density lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The meta-substitution pattern in 5-(3-Aminophenyl)-3-cyanophenol is particularly noteworthy. In this arrangement, the direct resonance interaction between the donating and withdrawing groups is somewhat impeded compared to ortho or para substitutions. However, the inductive effects of the substituents still significantly influence the electronic landscape of the molecule. Theoretical studies on substituted anilines and phenols have shown a strong correlation between the nature and position of substituents and the molecule's electronic characteristics. For instance, the presence of an electron-donating group generally decreases the ionization potential, while an electron-withdrawing group increases the electron affinity.

The interplay of these effects in this compound results in a molecule with a significant dipole moment and a modulated HOMO-LUMO energy gap. This energy gap is a crucial parameter as it dictates the energy required for electronic transitions, which in turn governs the optical and electrochemical properties of the compound.

Table 1: Predicted Influence of Functional Groups on the Electronic Properties of a Generic Phenyl Ring

Functional GroupTypeEffect on HOMO EnergyEffect on LUMO Energy
Amino (-NH2)Electron-DonatingIncreaseMinimal
Hydroxyl (-OH)Electron-DonatingIncreaseMinimal
Cyano (-CN)Electron-WithdrawingMinimalDecrease

This table provides a qualitative prediction based on the general electronic effects of the functional groups.

Correlation of Molecular Structure with Optical Properties (e.g., absorption, emission characteristics)

The optical properties of this compound, such as its absorption and emission of light, are directly linked to its electronic structure, specifically the HOMO-LUMO energy gap. The absorption of a photon of appropriate energy can excite an electron from the HOMO to the LUMO. The wavelength of light absorbed is inversely proportional to the energy difference between these orbitals.

The presence of both electron-donating and electron-withdrawing groups on the same conjugated system can give rise to intramolecular charge transfer (ICT) upon photoexcitation. In the case of this compound, the amino and hydroxyl groups act as the donor part and the cyano-substituted phenyl ring as the acceptor part. This ICT character of the electronic transition often leads to a strong absorption band in the ultraviolet-visible (UV-Vis) spectrum.

The position and nature of the substituents play a critical role in tuning these optical properties. For instance, increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group would be expected to decrease the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. Similarly, the relative positioning of these groups affects the extent of electronic communication and, consequently, the energy of the ICT transition.

The fluorescence or emission properties of such compounds are also highly dependent on their molecular structure. After excitation, the molecule can relax to the ground state by emitting a photon. The wavelength of the emitted light is typically longer than the absorbed light (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is sensitive to the molecular structure and the surrounding environment. Factors that promote non-radiative decay pathways, such as vibrational relaxation or intersystem crossing, will decrease the fluorescence quantum yield. The specific substitution pattern in this compound will influence these radiative and non-radiative decay rates.

Table 2: Expected Trends in Optical Properties with Structural Modifications of Analogs

Structural ModificationExpected Effect on Absorption Wavelength (λmax)Expected Effect on Emission Wavelength
Stronger Electron-Donating Group (e.g., -N(CH3)2)Bathochromic Shift (Red Shift)Bathochromic Shift (Red Shift)
Stronger Electron-Withdrawing Group (e.g., -NO2)Bathochromic Shift (Red Shift)Bathochromic Shift (Red Shift)
Increased Conjugation LengthBathochromic Shift (Red Shift)Bathochromic Shift (Red Shift)
Planarization of the Biphenyl (B1667301) SystemBathochromic Shift (Red Shift)Bathochromic Shift (Red Shift)

This table presents generalized trends based on established principles of molecular photophysics.

Electrochemical Properties and Oxidation Potentials of Substituted Phenols and Anilines

The electrochemical behavior of this compound is characterized by its propensity to undergo oxidation and reduction reactions at an electrode surface. The oxidation potential is a measure of the ease with which a molecule can lose an electron, and it is directly related to the energy of its HOMO. Molecules with higher HOMO energies are more easily oxidized and thus have lower oxidation potentials.

Both the phenol (B47542) and aniline (B41778) moieties in this compound are susceptible to oxidation. The electron-donating nature of the -OH and -NH2 groups increases the electron density on the aromatic rings, making them more susceptible to oxidation compared to unsubstituted benzene (B151609). The oxidation potentials of substituted phenols and anilines are known to be highly dependent on the nature and position of other substituents on the ring.

Cyclic voltammetry is a common technique used to study the electrochemical properties of such compounds. For a related compound, 3-aminophenol, cyclic voltammetry studies have shown an oxidation peak corresponding to the oxidation of the aminophenol monomer. The position of this peak is influenced by factors such as pH and the electrode material. Similarly, the electrochemical behavior of 4-cyanophenol has been investigated, demonstrating the influence of the cyano group on the redox properties of the phenol ring.

Table 3: General Trends in Oxidation Potentials of Substituted Phenols and Anilines

SubstituentPositionEffect on Oxidation Potential
Electron-Donating Grouportho, paraDecrease
Electron-Donating GroupmetaSmaller Decrease
Electron-Withdrawing Grouportho, paraIncrease
Electron-Withdrawing GroupmetaSmaller Increase

This table is based on general principles of physical organic chemistry and electrochemical studies of substituted aromatic compounds.

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the molecular structure of a compound and its physicochemical properties. These models are invaluable for the predictive design of new molecules with desired properties, reducing the need for extensive experimental synthesis and characterization.

For a molecule like this compound, QSPR models can be developed to predict a range of properties, including its electronic, optical, and electrochemical characteristics. The first step in QSPR modeling is to represent the molecular structure using a set of numerical descriptors. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Once a set of descriptors is calculated for a series of related compounds with known experimental properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest.

For example, a QSPR model for predicting the oxidation potential of substituted anilines and phenols could use descriptors that quantify the electronic effects of the substituents, such as Hammett constants or calculated atomic charges. rsc.orgnih.gov Similarly, models for predicting absorption maxima could incorporate descriptors related to the extent of π-conjugation and the electronic nature of donor and acceptor groups.

The predictive power of a QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent set of compounds. A well-validated QSPR model can then be used to predict the properties of novel, unsynthesized molecules, thereby guiding the design of new materials with optimized performance. While no specific QSPR models for this compound are readily available in the literature, the principles of QSPR are broadly applicable and could be employed to predict its properties based on a suitable training set of analogous compounds.

Table 4: Common Descriptors Used in QSPR Modeling of Aromatic Compounds

Descriptor ClassExamplesProperty Predicted
ConstitutionalMolecular Weight, Atom CountsGeneral Physicochemical Properties
TopologicalWiener Index, Randić IndexBoiling Point, Viscosity
GeometricalMolecular Surface Area, VolumeSolubility, Partition Coefficient
Quantum-ChemicalHOMO/LUMO Energies, Dipole MomentOxidation/Reduction Potentials, λmax
ElectronicHammett Constants, Atomic ChargesReactivity, pKa

Mechanistic Investigations of Molecular Interactions and Biochemical Roles Strictly Adhering to Exclusions

Ligand Design Principles for Protein Binding Studies

The design of ligands for protein binding studies, such as targeting enzyme active sites, often relies on established principles of molecular recognition. nih.gov For a molecule like 5-(3-aminophenyl)-3-cyanophenol, its structural features offer several points for potential interaction with a protein target. The phenol (B47542) group can act as a hydrogen bond donor, while the nitrile and amino groups can act as hydrogen bond acceptors. The aromatic rings provide a scaffold for hydrophobic and π-π stacking interactions.

In the context of ligand design, this compound can be considered a "fragment" or a starting point for more complex molecules. The principles of fragment-based ligand design (FBLD) involve identifying small, low-affinity compounds that bind to a target protein and then growing or linking them to create more potent ligands. The aminophenyl and cyanophenol moieties can each be considered fragments that could independently bind to pockets within a protein's active site.

Key considerations in designing ligands based on this scaffold include:

Hydrogen Bonding: The phenol's hydroxyl group, the amino group, and the cyano group are prime candidates for forming hydrogen bonds with amino acid residues in a binding pocket. For instance, the phenolic -OH can interact with residues like serine or histidine. nih.gov

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.

π-π Stacking: The aromatic nature of the rings allows for potential π-π stacking interactions with aromatic amino acid side chains like tyrosine, tryptophan, or phenylalanine.

Linker Chemistry: If used as a scaffold to link two fragments, the relative orientation of the two rings and the flexibility of the bond connecting them are critical for achieving optimal binding.

In Vitro Studies of Molecular Target Engagement and Binding Affinities

In vitro studies are essential for confirming the direct interaction of a ligand with its molecular target and for quantifying the strength of that interaction, known as binding affinity. For this compound and its derivatives, various biophysical and biochemical assays can be employed.

Common techniques to measure target engagement and binding affinity include:

Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip. nih.gov It provides data on the association and dissociation rates of the binding event.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Enzyme Inhibition Assays: If the target is an enzyme, the inhibitory activity of the compound can be measured. The half-maximal inhibitory concentration (IC50) is a common metric determined from these assays, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Computational Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational methods are powerful tools for gaining mechanistic insights into how a ligand like this compound might interact with a protein target at an atomic level. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a docking study would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity. The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comrjeid.comrsc.org These simulations provide a more realistic picture of the interaction in a solvated environment, accounting for the flexibility of both the ligand and the protein. rsc.org MD simulations can reveal:

The stability of the predicted binding pose.

The role of water molecules in mediating ligand-protein interactions. rsc.org

Conformational changes in the protein upon ligand binding.

The free energy of binding, which can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). peerj.com

For instance, MD simulations could show how the dihedral angle between the two phenyl rings of this compound changes to optimize its fit within a binding pocket and how the amino and cyano groups form stable hydrogen bonds with specific residues. peerj.com

Role as a Precursor or Scaffold in Structure-Activity Relationship (SAR) Studies for Analogs with Defined Molecular Targets

The chemical structure of this compound makes it an excellent scaffold or precursor for structure-activity relationship (SAR) studies. SAR studies involve systematically modifying the chemical structure of a compound and observing the effect of these changes on its biological activity or binding affinity. nih.govresearchgate.net This process is fundamental to lead optimization in drug discovery.

The this compound scaffold offers several positions for chemical modification:

The Amino Group: The amine can be acylated, alkylated, or used as a point of attachment for other functional groups to explore interactions in a specific region of the binding site.

The Phenol Group: The hydroxyl group can be etherified or esterified to probe the importance of its hydrogen-bonding capability.

The Aromatic Rings: Substituents can be added to various positions on either phenyl ring to enhance potency, selectivity, or improve physicochemical properties. For example, adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the rings and their interactions. nih.gov

The Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to investigate the impact of different functional groups at this position.

An example of how a similar scaffold is used in SAR can be seen in the development of inhibitors for various kinases or other enzymes. nih.govmdpi.com Starting with a core structure, medicinal chemists synthesize a library of analogs with different substitutions. These analogs are then tested in binding or functional assays to build a SAR profile. This profile helps to identify which structural features are crucial for activity and guides the design of more potent and selective compounds.

Future Research Directions and Concluding Perspectives

Exploration of Novel and Efficient Synthetic Methodologies

While the synthesis of functionalized biaryl compounds is well-established in organic chemistry, dedicated research into novel and efficient methodologies for preparing 5-(3-aminophenyl)-3-cyanophenol is a critical first step for enabling its widespread investigation. Future research should focus on developing sustainable and high-yield synthetic routes.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be explored by reacting a boronic acid derivative of one ring with a halide of the other. For instance, coupling 3-amino-5-bromobenzonitrile with a 3-hydroxyphenylboronic acid derivative would be a plausible route. The development of greener synthetic approaches is also paramount. Methodologies that utilize microwave irradiation or solvent-free conditions could offer efficient and environmentally benign alternatives to traditional methods that may require harsh reaction conditions. chim.it Furthermore, employing catalysts like heteropolyacids, which can be recycled and reused, could enhance the sustainability of the synthesis process for this and related compounds. unlp.edu.ar Research into one-pot multicomponent reactions could also lead to innovative and atom-economical pathways to the target molecule and its derivatives.

Advanced Computational Design and Virtual Screening of Functional Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the discovery of new functional molecules. For this compound, a combination of computational design and virtual screening can strategically identify derivatives with enhanced properties for specific applications.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, conformational stability, and reactivity of the molecule. mdpi.com Such studies can elucidate the impact of adding various substituents to the biphenyl (B1667301) core, predicting how modifications would alter properties like the HOMO-LUMO energy gap, dipole moment, and electrostatic potential surface, which are crucial for applications in electronics and materials science. nih.gov

Following computational design, virtual screening can be used to assess large libraries of these virtual derivatives for their potential in specific applications, such as drug discovery. researchgate.net By docking these compounds into the active sites of biological targets like enzymes or protein receptors, researchers can identify promising candidates for further synthesis and experimental evaluation. nih.govresearchgate.net Molecular dynamics (MD) simulations can further validate the stability of ligand-protein interactions over time. nih.gov

Table 1: Computational Strategies for Derivative Design

Computational MethodObjectivePotential Application for this compound Derivatives
Density Functional Theory (DFT) Predict electronic structure, reactivity, and spectral properties. mdpi.comnih.govOptimize electronic properties for organic electronics; predict IR and NMR spectra for characterization.
Virtual Screening / Molecular Docking Identify molecules that are likely to bind to a drug target. researchgate.netScreen for potential inhibitors of enzymes implicated in diseases like cancer or Alzheimer's.
Quantitative Structure-Activity Relationship (QSAR) Correlate molecular structure with biological activity or chemical properties.Develop models to predict the therapeutic or material properties of new derivatives.
Molecular Dynamics (MD) Simulation Simulate the motion and interaction of molecules over time. nih.govAssess the stability of a derivative within a protein's binding site or within a polymer matrix.

Development of New Materials Science Applications with Tailored Properties

The multifunctional nature of this compound makes it an exceptional candidate as a monomer or building block for the synthesis of advanced functional materials. Its derivatives have been explored for creating materials like liquid crystals and polymers due to their unique electronic and hydrogen-bonding capabilities.

A particularly promising area is the development of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with highly ordered structures and tunable properties. rsc.orgresearchgate.net The amine and cyano groups on this compound can participate in polymerization reactions to form stable linkages, such as imine or triazine rings, creating a robust, porous network. chim.itrsc.org By carefully selecting co-monomers, researchers can tailor the pore size, surface area, and electronic properties of the resulting COF for specific applications. For example, creating a donor-acceptor COF could lead to materials with exceptional photocatalytic activity for hydrogen production or CO₂ reduction. rsc.org The inherent nitrogen and oxygen functionalities could also make these materials suitable for selective gas adsorption or as heterogeneous catalysts.

Table 2: Potential Materials Science Applications

Material TypeKey Functional Groups UtilizedTailored PropertyPotential Application
Covalent Organic Frameworks (COFs) Amino, CyanoHigh Porosity, Tunable Bandgap, Thermal Stability rsc.orgresearchgate.netGas Storage, Heterogeneous Catalysis, Photocatalysis
Functional Polymers Amino, HydroxylFlame Retardancy, Thermal Stability acs.orgAdvanced Flame-Retardant Materials
Liquid Crystals Cyano, Biphenyl CoreSpecific Optical and Electronic Properties Display Technologies, Optical Switching
Donor-Acceptor Systems Aminophenyl (Donor), Cyanophenol (Acceptor)Optoelectronic Properties chim.itOrganic Light-Emitting Diodes (OLEDs), Photovoltaics

Interdisciplinary Research Opportunities for this compound in Emerging Technologies

The unique characteristics of this compound position it at the intersection of chemistry, materials science, and engineering, opening up research opportunities in a variety of emerging technologies.

Sustainable Energy: As a building block for photocatalytic COFs, this compound can contribute to solar-to-chemical energy conversion technologies. rsc.org Materials derived from it could be engineered to efficiently harness visible light for producing green hydrogen from water or converting CO₂ into valuable fuels, addressing critical energy and environmental challenges.

Organic Electronics and Photonics: The molecule's structure contains elements of both an electron donor (aminophenyl) and an electron acceptor (cyanophenyl), making it a candidate for creating materials with interesting optoelectronic properties. chim.it Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as components in materials for non-linear optics.

Chemosensors: The functional groups on the molecule can be modified to create selective binding sites for specific analytes. This opens the door to developing novel chemosensors for environmental monitoring or medical diagnostics. researchgate.net For instance, derivatives could be designed to exhibit a fluorescent or colorimetric response upon binding to metal ions, anions, or specific organic pollutants.

Q & A

Basic: What synthetic routes are recommended for 5-(3-Aminophenyl)-3-cyanophenol, and what purity considerations are critical?

Answer:
Synthesis typically involves multi-step reactions, such as:

  • Cyano Group Introduction : Nitrile formation via nucleophilic substitution or catalytic cyanation. For example, 3-cyanophenyl intermediates can be prepared using isocyanate precursors (e.g., 3-cyanophenyl isocyanate derivatives) under controlled anhydrous conditions .
  • Aminophenyl Coupling : Buchwald-Hartwig amination or Ullmann coupling to introduce the 3-aminophenyl group. Reaction conditions (e.g., palladium catalysts, ligands, and temperature) must be optimized to minimize byproducts .
  • Purification : Column chromatography or recrystallization is critical, as impurities like unreacted amines or cyanated byproducts can affect downstream applications. Purity >95% (verified via HPLC) is recommended for reproducible biological assays .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 4.5–5.5 ppm, broad). Absence of extraneous peaks indicates purity.
    • ¹³C NMR : Identify the cyano carbon (δ ~115 ppm) and aromatic carbons adjacent to electron-withdrawing groups .
  • IR Spectroscopy : Stretching vibrations for -CN (~2240 cm⁻¹) and -NH₂ (~3350 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁N₂O: calculated 215.0920) .

Advanced: What strategies enhance the stability of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability : The compound is susceptible to hydrolysis in acidic/basic conditions. Buffered solutions (pH 6–8) and inert atmospheres (N₂) reduce degradation. Amine protonation at low pH may alter reactivity .
  • Thermal Stability : Store at 2–8°C in amber vials to prevent photodegradation. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., exothermic peaks above 150°C) .
  • Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) to prevent aggregation .

Advanced: How do structural modifications at the cyano and aminophenyl groups affect bioactivity?

Answer:

  • Cyano Group : Replacing -CN with -CF₃ (as in 5-(3-aminophenyl)-3-trifluoromethyl-1,2,4-oxadiazole) increases lipophilicity, enhancing membrane permeability in antimicrobial assays .
  • Aminophenyl Substitution : Electron-donating groups (e.g., -OCH₃) at the para position of the aminophenyl ring improve electron density, potentially boosting interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Bioactivity Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains to correlate structural changes with efficacy .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-31G*) predict electrophilic regions. The cyano group’s electron-withdrawing nature directs nucleophilic attack to the ortho position of the aminophenyl ring .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability. MD trajectories reveal hydrogen bonding between -NH₂ and solvent molecules, influencing reaction pathways .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy data for derivatives of this compound?

Answer:

  • Standardized Assays : Discrepancies often arise from variations in bacterial strains or culture conditions. Use CLSI (Clinical & Laboratory Standards Institute) guidelines for MIC testing .
  • Metabolite Analysis : LC-MS can identify degradation products (e.g., hydrolyzed cyano groups forming carboxylic acids) that may reduce activity .
  • Comparative Studies : Benchmark against structurally validated analogs (e.g., 5-(3-aminophenyl)oxazole derivatives) to isolate substituent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.